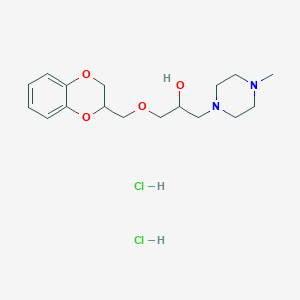![molecular formula C19H23N3O4 B5153941 N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline, commonly known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of anilines and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of MNPA is not yet fully understood. However, studies have suggested that MNPA interacts with lysosomes through a pH-dependent mechanism. MNPA gets protonated in acidic environments, such as lysosomes, which leads to its accumulation in these organelles. MNPA has also been found to exhibit fluorescence resonance energy transfer (FRET) upon binding to lysosomes, which can be used to monitor the changes in the lysosomal pH.
Biochemical and Physiological Effects:
MNPA has been found to exhibit a range of biochemical and physiological effects. Studies have suggested that MNPA can induce lysosomal membrane permeabilization, which leads to the release of lysosomal enzymes into the cytosol. MNPA has also been found to induce lysosomal swelling and rupture, which can lead to cell death. MNPA has been used to study the role of lysosomes in various cellular processes such as autophagy, apoptosis, and necrosis.
实验室实验的优点和局限性
One of the significant advantages of MNPA is its high selectivity and sensitivity towards lysosomes. MNPA can be used as a tool to study the role of lysosomes in various cellular processes. MNPA can also be used as a fluorescent probe for imaging cellular structures. However, one of the limitations of MNPA is its potential toxicity towards cells. MNPA can induce lysosomal membrane permeabilization, which can lead to cell death. Therefore, caution should be exercised while using MNPA in lab experiments.
未来方向
There are several future directions for the study of MNPA. One of the possible directions is the development of MNPA-based probes for imaging other cellular structures. MNPA can also be used as a tool to study the role of lysosomes in various diseases such as cancer and neurodegenerative disorders. The potential toxicity of MNPA towards cells can be further studied to develop safer probes for imaging cellular structures. The mechanism of action of MNPA can be further elucidated to understand its interactions with lysosomes.
Conclusion:
MNPA is a chemical compound that has been widely studied for its potential applications in scientific research. MNPA can be synthesized through a multi-step process and has been found to exhibit high selectivity and sensitivity towards lysosomes. MNPA can be used as a tool to study the role of lysosomes in various cellular processes and can also be used as a fluorescent probe for imaging cellular structures. The potential toxicity of MNPA towards cells should be considered while using it in lab experiments. There are several future directions for the study of MNPA, which can lead to the development of safer and more effective probes for imaging cellular structures and understanding the role of lysosomes in various diseases.
合成方法
The synthesis of MNPA can be achieved through a multi-step process. One of the commonly used methods involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)ethyl chloride. This intermediate is then reacted with 2-nitro-5-(1-pyrrolidinyl)aniline in the presence of a base to yield MNPA. The purity and yield of MNPA can be improved through various purification techniques such as column chromatography.
科学研究应用
MNPA has been studied for its potential applications in various fields of scientific research. One of the significant applications of MNPA is its use as a fluorescent probe for imaging cellular structures. MNPA has been found to exhibit high selectivity and sensitivity towards lysosomes, which are organelles involved in the degradation of cellular waste. MNPA can also be used as a tool to study the role of lysosomes in various cellular processes such as autophagy and apoptosis.
属性
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-25-16-5-7-17(8-6-16)26-13-10-20-18-14-15(21-11-2-3-12-21)4-9-19(18)22(23)24/h4-9,14,20H,2-3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBRNZMKKKGKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

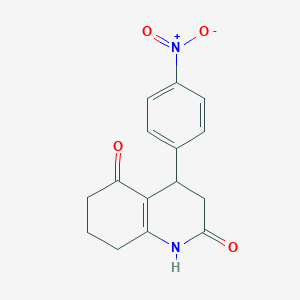
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5153875.png)
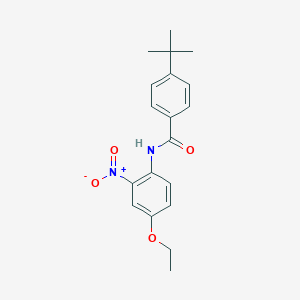
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)
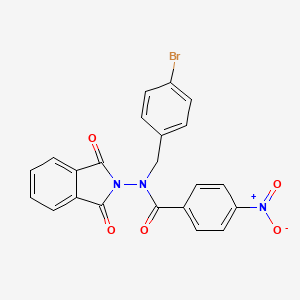
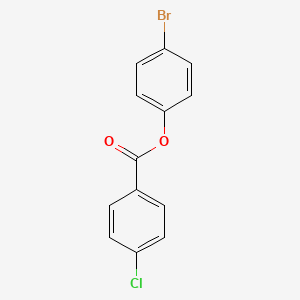
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)
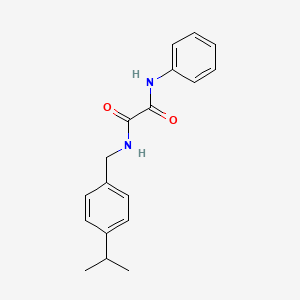
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)
![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)
![N-cyclohexyl-3-({[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amino}methyl)-N-methyl-2-pyridinamine](/img/structure/B5153923.png)
![2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B5153928.png)
